6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one
Overview
Description
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered diazine compounds that are widely found in nature, including in DNA and RNA. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)aniline and 2-amino-4-chloropyrimidine.
Nucleophilic Substitution: The 3-(trifluoromethyl)aniline undergoes nucleophilic substitution with 2-amino-4-chloropyrimidine in the presence of a base such as potassium carbonate.
Cyclization: The intermediate product is then cyclized to form the desired pyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-{[3-(trifluoromethyl)phenyl]amino}pyrimidine: Similar structure but lacks the carbonyl group at the 4-position.
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidine: Similar structure but lacks the carbonyl group at the 4-position.
Uniqueness
6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one is unique due to the presence of both the trifluoromethyl group and the carbonyl group at the 4-position. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)16-10-17-8(15)5-9(19)18-10/h1-5H,(H4,15,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJULGJPDMRJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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